4-(1,3-Oxazol-5-yl)piperidine

Description

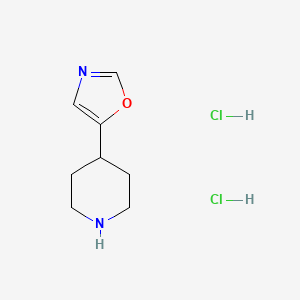

4-(1,3-Oxazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 1,3-oxazole moiety. This scaffold is notable for its dual heterocyclic architecture, combining the six-membered saturated piperidine ring with the five-membered aromatic oxazole ring. The oxazole ring contributes π-π stacking and hydrogen-bonding capabilities, while the piperidine ring offers conformational flexibility and basicity, enhancing interactions with biological targets .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPLIVYDIYZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034156-74-4 | |

| Record name | 4-(1,3-oxazol-5-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogs

Piperidine-Oxadiazole Derivatives

- 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole (CAS 849925-02-6): Replaces the oxazole with an oxadiazole ring. Molecular weight: 319.40 g/mol .

- 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine (CAS 849925-01-5): Incorporates a pyridine ring instead of benzene, enhancing aromatic interactions. Melting point: 80–83°C; molecular weight: 230.27 g/mol .

Piperidine-Oxazole Derivatives with Substituted Side Chains

- 1-[4-(4-Chlorobenzene-1-sulfonyl)-2-(3-methoxyphenyl)-1,3-oxazol-5-yl]piperidine (Mol. Formula C21H21ClN2O4S): Features a sulfonyl group and methoxyphenyl substituent, increasing steric bulk and hydrophobicity. Molecular weight: 432.92 g/mol .

- rel-(3S,4R)-1-[4-(1,3-Oxazol-5-yl)benzoyl]-4-(2-quinolinylmethyl)-3-pyrrolidinol: Combines oxazolyl-piperidine with a quinoline moiety, enabling dual-targeting (e.g., kinase inhibition and receptor modulation) .

Pharmacological Activity Comparisons

Serotonin and Dopamine Receptor Affinity

- 4-(p-Fluorobenzoyl)piperidine : Exhibits antipsychotic activity via 5-HT2A receptor binding. Substituting the benzoyl carbonyl with an amide (e.g., compound 18 ) reduces 5-HT2A affinity by 10-fold, highlighting the critical role of the ketone group .

- Piperazine vs. Piperidine Substitution : Replacing piperidine with piperazine in benzoyl derivatives (e.g., compound 1 analogs) drastically reduces binding to dopamine D2 and serotonin 5-HT2C receptors, emphasizing piperidine’s superior conformational compatibility .

Histamine H3 Receptor Antagonism

- 4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine derivatives : Demonstrated efficacy as histamine H3 antagonists for Alzheimer’s treatment. The oxazole-piperidine core likely enhances blood-brain barrier penetration compared to bulkier analogs .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-(1,3-Oxazol-5-yl)piperidine | C8H12N2O | 152.20 | Not reported | Oxazole at C4 of piperidine |

| 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole | C20H21N3O | 319.40 | Not reported | Oxadiazole, benzhydryl |

| 1-[4-(4-Chlorobenzenesulfonyl)-oxazol-5-yl]piperidine | C21H21ClN2O4S | 432.92 | Not reported | Sulfonyl, chlorophenyl |

| 3-(5-Piperidin-4-yl-oxadiazol-3-yl)pyridine | C12H14N4O | 230.27 | 80–83 | Pyridine, oxadiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.